Product packaging for DIETHYL ISOPROPYLAMIDOPHOSPHATE(Cat. No.:CAS No. 22685-19-4)

DIETHYL ISOPROPYLAMIDOPHOSPHATE

Cat. No.: B3369099
CAS No.: 22685-19-4
M. Wt: 195.2 g/mol
InChI Key: VPWFCVRSJNVACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond or phosphate (B84403) esters, represent a vast and highly significant class of molecules in modern science. mdpi.comnih.gov Their applications are extensive, spanning industrial, agricultural, and medicinal chemistry due to their diverse physical and biological properties. mdpi.comnih.gov In the laboratory, these compounds are indispensable as reagents, catalysts, and solvents. nih.gov Industrially, they are crucial for the production of lubricants, plasticizers, and flame retardants. mdpi.comnih.gov The unique reactivity of the phosphorus atom, which can exist in various oxidation states, allows for the synthesis of a wide array of structures, from simple phosphines to complex phosphate esters and phosphonium (B103445) salts. nih.gov This versatility has cemented organophosphorus chemistry as one of the fastest-growing branches of organic chemistry, continually providing solutions to synthetic challenges and enabling the development of novel materials and therapeutic agents. nih.gov

Significance of Amidophosphate Esters in Synthetic and Mechanistic Studies

Amidophosphate esters, also known as phosphoramidates, are a subclass of organophosphorus compounds defined by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom, typically represented by the general structure (RO)₂(O)P-NR'₂. mdpi.com This P-N linkage is a key structural motif found in a variety of biologically active natural products and synthetic molecules. mdpi.com The significance of these esters in synthetic chemistry is multifaceted. They serve as crucial intermediates in the formation of more complex molecules, including modified oligonucleotides for therapeutic applications. huarenscience.com The phosphoramidite (B1245037) method, which uses P(III) precursors, is the gold-standard for the chemical synthesis of DNA and RNA, highlighting the foundational role of this chemistry. entegris.com

Furthermore, phosphoramidates are central to mechanistic studies aimed at understanding phosphorylation, a fundamental biological process. uni.lu In industrial applications, they have been investigated as flame retardants and additives for lubricants. mdpi.com Their role as prodrugs, particularly through the ProTide approach, has garnered considerable interest in medicinal chemistry, where the phosphoramidate (B1195095) moiety is used to deliver nucleoside analogues into cells for antiviral or anticancer therapies. mdpi.com The synthesis of phosphoramidates can be achieved through several routes, including oxidative cross-coupling, salt elimination, and reactions involving organic azides, providing a versatile toolbox for chemists. mdpi.com

Historical Context and Evolution of Research on Diethyl Isopropylamidophosphate and Analogues

While specific historical research tracing the initial synthesis and characterization of this compound is not prominent in the surveyed literature, the evolution of its chemical class—dialkyl amidophosphates—is well-documented. Early synthetic work on phosphoramidates dates back to the 1940s with the research of Audrieth and Toy, who explored the reaction of phosphoryl trichloride (B1173362) with phenols and subsequent treatment with amines to form P-N bonds. mdpi.com

The development of general and reliable methods for forming the phosphoramidate linkage continued with the advent of classical reactions like the Atherton-Todd reaction. This reaction involves the treatment of a dialkyl phosphite (B83602) with an amine in the presence of carbon tetrachloride or another halogenating agent. mdpi.com This approach provided a direct route to simple phosphoramidates from readily available P(III) precursors. Another foundational method is the reaction of a dialkyl phosphorochloridate with an amine, a straightforward salt elimination route that produces the desired amidophosphate and a hydrochloride salt. mdpi.com These fundamental synthetic strategies laid the groundwork for accessing a wide range of phosphoramidates, including simple acyclic structures like this compound and its analogues.

Current Research Trajectories and Unaddressed Challenges in this compound Chemistry

The current research landscape for simple phosphoramidates like this compound is largely defined by overarching challenges in synthetic methodology, particularly concerning scalability, efficiency, and sustainability. While this specific compound is not the subject of widespread active research, the challenges faced in the broader field of phosphoramidate and phosphoramidite synthesis are directly applicable.

Key unaddressed challenges include:

Complex Reaction Pathways and Purification: On an industrial scale, the synthesis of phosphoramidates can be complicated by side reactions, leading to difficulties in purification. Traditional methods like column chromatography are often not economically viable for large-scale production, necessitating the development of innovative and efficient purification strategies.

Economic Viability: The synthesis of phosphoramidates can involve expensive reagents, catalysts, and specialized equipment. A significant hurdle is developing cost-effective synthetic routes that maintain high yields and purity, making large-scale production economically feasible.

Future research trajectories will likely focus on addressing these issues through advanced reaction engineering, such as flow chemistry, the discovery of novel and more efficient catalytic systems, and the implementation of greener synthetic protocols.

Data Tables

Table 1: Chemical Identification of this compound

This table provides standard chemical identifiers for this compound based on public chemical database information.

IdentifierValue
Chemical Name N-diethoxyphosphorylpropan-2-amine
Molecular Formula C₇H₁₈NO₃P
CAS Number 22685-19-4
SMILES CCOP(=O)(NC(C)C)OCC
InChIKey VPWFCVRSJNVACC-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueAdduct
Monoisotopic Mass 195.10243 Da-
XlogP 0.8-
Collision Cross Section (CCS) 147.0 Ų[M+H]⁺
Collision Cross Section (CCS) 152.9 Ų[M+Na]⁺
Collision Cross Section (CCS) 146.0 Ų[M-H]⁻

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18NO3P B3369099 DIETHYL ISOPROPYLAMIDOPHOSPHATE CAS No. 22685-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-diethoxyphosphorylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO3P/c1-5-10-12(9,11-6-2)8-7(3)4/h7H,5-6H2,1-4H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWFCVRSJNVACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177216
Record name Phosphoramidic acid, (1-methylethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22685-19-4
Record name Diethyl isopropylphosphoramidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022685194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC102505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoramidic acid, (1-methylethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL ISOPROPYLAMIDOPHOSPHATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethyl isopropylphosphoramidate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA9AFY82LV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Strategic Route Development for Diethyl Isopropylamidophosphate

Established Synthetic Pathways to Diethyl Isopropylamidophosphate

The traditional synthesis of this compound relies on several robust and well-documented chemical reactions. These pathways typically involve the formation of a phosphorus-nitrogen bond through various precursors and reaction mechanisms.

Synthesis via Phosphorus(III) Precursors and Subsequent Oxidation

One of the most effective methods for creating the P-N bond in phosphoramidates is through the oxidation of phosphorus(III) compounds in the presence of an amine. The Atherton-Todd reaction is a prime example of this strategy, providing a direct route to phosphoramidates from dialkyl phosphites. beilstein-journals.orgsioc-journal.cnnih.gov

In this one-pot process, a dialkyl phosphite (B83602), such as Diethyl phosphite, is reacted with an amine, in this case, Isopropylamine. The reaction is carried out in the presence of a base and a halogenating agent, typically carbon tetrachloride (CCl₄). beilstein-journals.orgsioc-journal.cn The base, often a trialkylamine, facilitates the deprotonation of the phosphite. The key step involves the in situ generation of a reactive phosphoryl chloride intermediate, which is immediately attacked by the nucleophilic amine to form the final phosphoramidate (B1195095) product. sioc-journal.cnresearchgate.net

This method is advantageous due to its operational simplicity and the use of readily available starting materials. sioc-journal.cn

Table 1: Typical Reaction Parameters for Atherton-Todd Synthesis of Phosphoramidates

Reactant/Parameter Example Role Citation
P(III) Precursor Diethyl phosphite Phosphorus source beilstein-journals.orgnih.gov
Nucleophile Isopropylamine Nitrogen source beilstein-journals.orgnih.gov
Halogenating Agent Carbon Tetrachloride In situ chlorination beilstein-journals.orgresearchgate.net
Base Triethylamine (B128534) Acid scavenger/Catalyst researchgate.net
Solvent Dichloromethane Reaction medium researchgate.net

Another, though less direct, pathway from P(III) precursors is the Staudinger reaction. This reaction involves the treatment of an organic azide (B81097) with a phosphine (B1218219) or phosphite to yield an iminophosphorane. tandfonline.comwikipedia.orgwikipedia.org For the synthesis of this compound, this would involve reacting triethyl phosphite with isopropyl azide. The resulting iminophosphorane intermediate would then need to be hydrolyzed to produce the desired phosphoramidate and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org

Amination Reactions in Phosphoryl Chloride Derivatives for this compound Formation

A highly reliable and straightforward method for synthesizing phosphoramidates is the direct amination of a dialkyl phosphorochloridate. tandfonline.comwikipedia.org In this approach, Diethyl phosphorochloridate is treated with Isopropylamine, usually in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

The reaction is as follows: (EtO)₂P(O)Cl + i-PrNH₂ + Base → (EtO)₂P(O)NH(i-Pr) + Base·HCl

Diethyl phosphorochloridate itself is typically prepared by the chlorination of diethyl phosphite using agents like carbon tetrachloride, a process related to the Atherton-Todd reaction. wikipedia.org This amination reaction is generally clean and provides good yields of the target phosphoramidate. The choice of base and solvent can be optimized to facilitate product isolation.

Table 2: Reactants for Amination of Diethyl Phosphorochloridate

Reactant Formula Purpose Citation
Phosphorylating Agent (C₂H₅O)₂P(O)Cl Electrophilic phosphorus center wikipedia.org
Amine (CH₃)₂CHNH₂ Nucleophile tandfonline.com
Base (optional) Et₃N HCl scavenger researchgate.net

Esterification Approaches Utilizing Isopropylamine and Phosphorylating Agents

The synthesis can also commence from the fundamental precursor, phosphorus oxychloride (POCl₃). wikipedia.org This multi-step approach involves sequential substitution of the chlorine atoms. First, phosphorus oxychloride is reacted with two equivalents of ethanol (B145695) to form diethyl phosphorochloridate. This step must be carefully controlled to prevent further reaction to triethyl phosphate (B84403). The resulting diethyl phosphorochloridate is then reacted with isopropylamine, as described in the previous section, to yield this compound. wikipedia.org

This stepwise method allows for the modular construction of the molecule, introducing the ester groups first, followed by the amidate group.

Novel Synthetic Approaches and Catalyst Development for this compound

Recent research has focused on developing more efficient, environmentally friendly, and stereoselective methods for phosphoramidate synthesis.

Development of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency. acs.org In the context of phosphoramidate synthesis, several "greener" protocols have been developed. These include conducting reactions under catalyst-free conditions, which avoids the use of costly, toxic, or moisture-sensitive catalysts. tandfonline.com

For instance, some phosphoramidates have been synthesized efficiently by simply refluxing a phosphite and an azide in methanol (B129727) for a short duration, offering advantages in terms of moderate temperature and the avoidance of harsh reagents. tandfonline.com The use of phosphoramidites as recyclable, non-toxic organocatalysts in other reactions also highlights the potential for greener phosphorus chemistry. acs.org These approaches reduce the environmental impact compared to traditional methods that may use chlorinated solvents like carbon tetrachloride. beilstein-journals.org

Enantioselective Synthesis of Chiral this compound

The phosphorus atom in this compound is bonded to four different groups (two ethoxy groups, one isopropylamino group, and one phosphoryl oxygen), making it a P-chiral stereocenter. The synthesis of single enantiomers of such P-chiral compounds is a significant area of modern organic synthesis, as the configuration at the phosphorus center can be crucial for biological activity. acs.org

Recent breakthroughs have enabled the highly enantioselective synthesis of P-stereogenic phosphoramidates. acs.orgthieme.de One innovative one-pot strategy involves the enantioselective desymmetrization of an achiral phosphorodichloridate precursor using a chiral catalyst and a phenol. This is followed by a stereospecific substitution with an amine to furnish the P-chiral phosphoramidate with high enantiomeric excess. acs.org Another approach utilizes chiral auxiliaries, such as oxazolidinones, which can be displaced stereospecifically by nucleophiles to create the desired P-chiral center. researchgate.net While these methods have not been explicitly reported for this compound, they represent the current state-of-the-art and are directly applicable to its enantioselective synthesis, offering a pathway to its individual stereoisomers. acs.orgresearchgate.net

Flow Chemistry and Continuous Processing for this compound Production

The transition from traditional batch manufacturing to continuous flow processing offers significant advantages for the production of this compound. Flow chemistry provides superior control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles, which are particularly beneficial for exothermic reactions often encountered in organophosphorus chemistry. rsc.orgtue.nl

In a typical flow setup for the synthesis of this compound, streams of diethyl chlorophosphate and diisopropylamine (B44863), along with a suitable solvent and base, are continuously fed into a micro- or meso-flow reactor. ijprajournal.com The small channel dimensions of these reactors ensure rapid mixing and efficient thermal management, minimizing the formation of hotspots and reducing the risk of side reactions. tue.nl This precise control allows for higher yields and purities compared to batch processes.

The residence time within the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rate and the reactor volume. This on-demand synthesis capability is particularly advantageous for producing phosphoramidates, which can have limited stability. chemistryviews.org Furthermore, the integration of in-line purification and analysis tools can lead to a fully automated and streamlined manufacturing process. ijprajournal.com The scalability of flow processes is another key advantage; increasing production capacity can often be achieved by extending the operation time or by "numbering-up" – running multiple reactors in parallel.

Recent advancements have also explored electrochemical methods in flow reactors for the formation of P-N bonds, offering a potentially greener and more efficient alternative to traditional chemical oxidants. rsc.org

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of solvent, the type and amount of base, the reaction temperature, and the stoichiometry of the reactants. A Design of Experiments (DoE) approach can be systematically employed to efficiently explore the reaction space and identify optimal conditions. acs.org

For the synthesis of this compound from diethyl chlorophosphate and diisopropylamine, a common side reaction is the hydrolysis of the starting material or the product by any residual water. Therefore, anhydrous reaction conditions are generally preferred. The choice of base is also critical; a non-nucleophilic organic base, such as triethylamine or N,N-diisopropylethylamine (Hünig's base), is often used to scavenge the HCl produced without competing with the diisopropylamine nucleophile.

The following table outlines a hypothetical optimization study based on typical conditions for phosphoramidate synthesis:

EntrySolventBase (Equivalents)Temperature (°C)Yield (%)
1DichloromethaneTriethylamine (1.1)075
2TetrahydrofuranTriethylamine (1.1)078
3Acetonitrile (B52724)Triethylamine (1.1)082
4AcetonitrileTriethylamine (1.5)088
5AcetonitrileTriethylamine (1.5)2592
6AcetonitrileN,N-Diisopropylethylamine (1.5)2595

This is a representative table and not from a specific cited study.

Purification Techniques and Strategies for High-Purity this compound

Obtaining high-purity this compound is essential for its subsequent applications. The purification strategy typically involves a combination of techniques to remove unreacted starting materials, the salt byproduct (e.g., triethylammonium (B8662869) chloride), and any side products.

Following the reaction, a preliminary workup is usually performed. This may involve filtering off the precipitated ammonium (B1175870) salt and washing the organic phase with water or a mild aqueous acid to remove any remaining base and salts. The organic solvent is then removed under reduced pressure.

The crude product can be further purified by one or more of the following methods:

Distillation: For thermally stable phosphoramidates, vacuum distillation can be an effective method for purification on a larger scale.

Column Chromatography: This is a very common technique for purifying phosphoramidates on a laboratory scale. Silica (B1680970) gel is typically used as the stationary phase. Due to the potential for hydrolysis on acidic silica, the silica gel is often deactivated with a base, such as triethylamine, which is also included in the eluent system. nih.gov A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is commonly employed.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. Both normal-phase (NP) and reversed-phase (RP) chromatography can be effective. chromatographytoday.com In NP-HPLC, a silica column with a mobile phase like hexane/isopropanol might be used. In RP-HPLC, a C18 column with a mobile phase of acetonitrile/water or methanol/water is common. chromatographytoday.com

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC) or HPLC, and its structure is confirmed by spectroscopic methods like NMR (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS). journaljpri.com

The following table summarizes common purification strategies and their typical applications:

Purification TechniqueScaleTypical Purity AchievedNotes
Vacuum DistillationLarge95-98%Product must be thermally stable.
Flash Column ChromatographyLab to Pilot>98%Silica gel may need to be deactivated.
Preparative HPLCLab>99.5%High cost, suitable for small quantities.

This is a representative table based on general chemical purification principles.

Chemical Reactivity and Mechanistic Investigations of Diethyl Isopropylamidophosphate

Nucleophilic and Electrophilic Transformations of the Phosphoramidate (B1195095) Moiety in Diethyl Isopropylamidophosphate

The phosphoramidate moiety in this compound is characterized by a phosphorus-nitrogen (P-N) bond and a phosphoryl (P=O) group, which are central to its reactivity. The phosphorus atom is electrophilic due to the electron-withdrawing nature of the oxygen and nitrogen atoms, making it susceptible to nucleophilic attack. Nucleophilic substitution at the phosphorus center is a key reaction pathway for phosphoramidates.

Strong nucleophiles can attack the phosphorus atom, leading to the displacement of one of the substituents. The facility of this displacement depends on the nature of the leaving group. In the case of this compound, the ethoxy and isopropylamino groups can potentially act as leaving groups.

Conversely, the lone pair of electrons on the nitrogen atom of the isopropylamino group can exhibit nucleophilic character, participating in reactions with electrophiles. However, the electron-withdrawing effect of the phosphoryl group reduces the nucleophilicity of the nitrogen atom compared to a free amine. Protonation of the nitrogen atom under acidic conditions can activate the P-N bond towards cleavage.

Hydrolysis Mechanisms and Kinetic Studies of this compound

The hydrolysis of the P-N bond in phosphoramidates is a critical aspect of their chemical stability. This process can be influenced by several factors, including pH and the nature of the substituents on both the phosphorus and nitrogen atoms.

The rate of hydrolysis of phosphoramidates is highly dependent on the pH of the medium. Generally, these compounds are more labile under acidic conditions and relatively stable at neutral and higher pH values nih.gov. Under acidic conditions, the nitrogen atom of the phosphoramidate can be protonated. This protonation makes the amino group a better leaving group, facilitating the nucleophilic attack of a water molecule on the phosphorus atom and subsequent cleavage of the P-N bond.

The pH-rate profile for the hydrolysis of phosphoramidates typically shows a higher rate in the acidic region, which decreases as the pH increases towards neutral. In some cases, a pH-independent region may be observed at very low pH, suggesting that the substrate is fully protonated. The hydrolysis can also be subject to specific acid and base catalysis researchgate.net.

The substituents on both the phosphorus and nitrogen atoms significantly influence the hydrolytic stability of phosphoramidates. Steric and electronic effects play a crucial role in determining the rate of hydrolysis.

In the case of this compound, the isopropyl group on the nitrogen atom is bulkier than a methyl or ethyl group. Increased steric hindrance at the nitrogen atom can affect the rate of both the protonation step and the subsequent nucleophilic attack by water. Studies on related phosphinates have shown that increasing steric hindrance of the alkyl groups can significantly decrease the rate of hydrolysis mdpi.comnih.gov. For instance, the alkaline hydrolysis of ethyl diisopropylphosphinate is considerably slower than that of ethyl diethylphosphinate mdpi.comnih.gov. This suggests that the bulky isopropyl group in this compound may contribute to a greater hydrolytic stability compared to less sterically hindered N-alkyl phosphoramidates.

Table 1: Relative Rates of Alkaline Hydrolysis for a Series of Ethyl Dialkylphosphinates at 120 °C (Illustrating Steric Effects)

CompoundRelative Rate Constant
Ethyl diethylphosphinate260
Ethyl diisopropylphosphinate41
Ethyl di-tert-butylphosphinate0.08

Data adapted from a study on the hydrolysis of phosphinates, illustrating the impact of increasing steric hindrance of the P-alkyl groups on the reaction rate. This trend is expected to be similar for N-alkyl substituents in phosphoramidates. mdpi.comnih.gov

Transamidation and Transesterification Reactions Involving this compound

Transamidation and transesterification are equilibrium reactions that involve the exchange of the amino or alkoxy groups of the phosphoramidate, respectively.

Transamidation is the reaction of an amide with an amine to form a new amide. For phosphoramidates, this would involve the reaction of this compound with a different amine, leading to the exchange of the isopropylamino group. This reaction is generally not facile for unactivated amides and often requires a catalyst or harsh reaction conditions wikipedia.org. The reaction is more favorable with primary amides wikipedia.org. While specific studies on the transamidation of this compound are scarce, it is expected to require forcing conditions or catalysis to proceed efficiently.

Transesterification is the exchange of an alkoxy group of an ester with another alcohol. In the context of this compound, this would involve the reaction with an alcohol to replace one or both of the ethoxy groups. Transesterification can be catalyzed by either acids or bases masterorganicchemistry.comwikipedia.org. Under basic conditions, the mechanism typically involves a nucleophilic attack of an alkoxide ion on the phosphorus atom, followed by the elimination of an ethoxide ion masterorganicchemistry.com. Acid-catalyzed transesterification involves protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom for attack by an alcohol molecule masterorganicchemistry.com. The feasibility and rate of transesterification of this compound would depend on the reaction conditions and the nature of the incoming alcohol.

Reductive and Oxidative Pathways of this compound

Information on the specific reductive and oxidative pathways of this compound is limited. However, the general reactivity of organophosphorus compounds can provide some insights into plausible transformations.

Reductive Pathways: The P=O bond in phosphoramidates is generally stable towards common reducing agents. Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are known to reduce a variety of functional groups, including amides and esters to amines and alcohols, respectively adichemistry.compharmaguideline.comquora.com. It is plausible that under harsh reducing conditions with a powerful hydride donor like LiAlH₄, the phosphoramidate moiety could be reduced. The reduction of the P-N bond could potentially lead to the formation of diethyl phosphite (B83602) and isopropylamine, while reduction of the P-O-C bonds could yield ethanol (B145695). However, the P=O bond itself is typically resistant to reduction under standard conditions.

Oxidative Pathways: this compound contains a phosphorus atom in its highest oxidation state (+5). Therefore, it is not susceptible to further oxidation at the phosphorus center. The organic substituents, the ethoxy and isopropylamino groups, could potentially be oxidized under strong oxidizing conditions, leading to degradation of the molecule. For instance, oxidation could potentially occur at the α-carbon of the ethoxy or isopropyl groups. However, these would be considered decomposition reactions rather than a transformation of the phosphoramidate core functionality.

Thermal and Photochemical Decomposition Pathways of this compound

Thermal Decomposition: Organophosphorus compounds can undergo thermal decomposition at elevated temperatures. The decomposition pathways are often complex and depend on the specific structure of the compound. For phosphoramidates, thermal degradation could involve the cleavage of the P-N or P-O bonds. A common thermal degradation pathway for organophosphorus esters is the elimination of an alkene from an alkoxy group, leading to the formation of a phosphorus acid researchgate.net. For this compound, this could involve the elimination of ethene from the ethoxy groups. The thermal stability of phosphoramidates has been noted to be relatively high, with some compounds finding applications as flame retardants due to their ability to form protective char layers upon decomposition nih.gov.

Photochemical Decomposition: The photochemical decomposition of organophosphorus compounds can be initiated by the absorption of UV light. The presence of a chromophore in the molecule is necessary for direct photolysis. This compound itself does not have strong chromophores in the near-UV or visible regions, suggesting that its direct photolysis would be slow. However, in the presence of photosensitizers or in complex environmental matrices, indirect photodecomposition could occur. Studies on the photocatalytic decomposition of diethyl phosphoramidate (DEPA) over TiO₂ have shown that the compound can be completely mineralized under UV irradiation nih.gov. The decomposition rate was found to be influenced by factors such as pH, catalyst concentration, and reactant concentration nih.gov. This suggests that this compound could also be susceptible to photocatalytic degradation.

Advanced Spectroscopic and Structural Elucidation of Diethyl Isopropylamidophosphate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Diethyl Isopropylamidophosphate

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. A full NMR analysis of this compound would involve a suite of one-dimensional and two-dimensional experiments.

A complete NMR characterization of this compound would begin with the acquisition of one-dimensional spectra for all NMR-active nuclei present in the molecule: ¹H, ¹³C, ³¹P, and ¹⁵N.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their local chemical environments. The ethoxy groups would be expected to show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with coupling to each other. The isopropyl group would exhibit a doublet for the two methyl groups and a multiplet (likely a septet) for the methine proton. The N-H proton would likely appear as a doublet due to coupling with the methine proton of the isopropyl group and may also show coupling to the phosphorus atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments. Each carbon atom in the diethyl and isopropyl groups would give rise to a unique signal. The chemical shifts of these carbons would be influenced by their proximity to the electronegative oxygen and nitrogen atoms, as well as the phosphorus atom.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a crucial technique. It would provide a single resonance for the phosphorus atom, and its chemical shift would be characteristic of a pentavalent phosphoramidate (B1195095) environment. Couplings to adjacent protons (on the ethoxy and isopropyl groups) and potentially the nitrogen atom would provide further structural information.

¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, this technique could offer direct information about the nitrogen environment and its coupling to the phosphorus and hydrogen atoms, confirming the P-N bond.

Hypothetical ¹H, ¹³C, and ³¹P NMR Data Table for this compound:

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H J-coupling (Hz) ¹³C Chemical Shift (δ, ppm) ³¹P Chemical Shift (δ, ppm)
CH₃ (ethoxy)~1.2t~7~16
OCH₂ (ethoxy)~4.0dq~7, ~8 (³JHP)~62
CH₃ (isopropyl)~1.1d~6~24
CH (isopropyl)~3.5dsept~6, ~9 (³JHP)~45
NH~3.0d~9 (²JHNCH)
P~10

Note: The values in this table are hypothetical and are intended for illustrative purposes only, representing typical ranges for similar structural motifs.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of atoms within the molecule. Current time information in Bangalore, IN.nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. nih.govspectrabase.com For this compound, cross-peaks would be expected between the methyl and methylene protons of the ethoxy groups, and between the methyl and methine protons of the isopropyl group. A correlation between the NH proton and the isopropyl methine proton would also be anticipated.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. Current time information in Bangalore, IN.nih.gov This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the triplet at ~1.2 ppm would correlate with the carbon signal at ~16 ppm.

The methylene protons of the ethoxy groups to the phosphorus atom.

The methine proton of the isopropyl group to the phosphorus atom.

The NH proton to the carbons of the isopropyl group and potentially to the phosphorus atom.

The P-N bond in phosphoramidates can exhibit restricted rotation, leading to the possibility of different conformers. Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could provide insight into any conformational exchange processes. Changes in the line shapes of the NMR signals as a function of temperature could be analyzed to determine the energy barriers to rotation around the P-N bond.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. spectrabase.comchemicalbook.com For this compound (C₇H₁₈NO₃P), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within a few parts per million) would confirm the elemental composition.

Predicted High-Resolution Mass Spectrometry Data for this compound:

Ion Calculated m/z
[M+H]⁺196.1097
[M+Na]⁺218.0917

Note: These are predicted values and would need to be confirmed by experimental data.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the connectivity of different functional groups.

For this compound, key fragmentation pathways could include:

Loss of an ethoxy group.

Loss of the isopropylamino group.

Cleavage of the P-N bond.

Loss of ethylene (B1197577) from the ethoxy groups.

Analysis of the masses of the resulting fragment ions would provide strong evidence for the proposed structure of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule by probing its vibrational modes. mdpi.comspectroscopyonline.com These techniques are complementary, providing a comprehensive "fingerprint" of the molecular structure. mdpi.com In the analysis of this compound, specific vibrational frequencies can be assigned to its key structural components.

Key Functional Group Vibrations:

The structure of this compound contains several key functional groups, each with characteristic vibrational frequencies. These include the phosphoryl group (P=O), the phosphorus-nitrogen bond (P-N), the phosphate-ester linkages (P-O-C), and the various carbon-hydrogen bonds within the ethyl and isopropyl groups.

A detailed assignment of the expected vibrational bands for this compound, based on data from similar organophosphorus compounds, is presented in the table below.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Spectroscopy TechniqueNotes
P=O Stretch1200 - 1300FT-IR, RamanThe exact position is sensitive to hydrogen bonding and the electronic environment. A strong band is typically observed in the FT-IR spectrum.
P-N Stretch900 - 1000FT-IR, RamanThis bond's vibration can couple with other modes, making assignment complex.
P-O-C Stretch950 - 1100 (asymmetric), 740 - 840 (symmetric)FT-IR, RamanTwo distinct bands are expected due to the asymmetric and symmetric stretching of the P-O-C linkage.
C-H Stretch (Aliphatic)2850 - 3000FT-IR, RamanMultiple bands arise from the symmetric and asymmetric stretching of CH₂, and CH₃ groups in the ethyl and isopropyl moieties.
C-H Bend (Aliphatic)1350 - 1470FT-IR, RamanThese vibrations correspond to the scissoring and bending modes of the CH₂, and CH₃ groups.
N-H Stretch3100 - 3300FT-IRA broad band is expected if intermolecular hydrogen bonding is present.
N-H Bend1500 - 1650FT-IRThis bending vibration can sometimes overlap with other peaks.

This table is generated based on established ranges for functional groups in related organophosphorus compounds.

The FT-IR spectrum of a related compound, diethyl chlorophosphate, shows a characteristic P=O stretching vibration at 1282 cm⁻¹. researchgate.net For diethyl methacryloylphosphoramidate, another analogous molecule, characteristic peaks for C-H stretching are observed around 2970 and 2924 cm⁻¹. researchgate.net These examples support the expected frequency ranges for the functional groups in this compound. The analysis of both FT-IR and Raman spectra provides a more complete picture, as some vibrational modes that are weak or inactive in FT-IR may be strong in Raman, and vice-versa. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

The process involves irradiating a single crystal of the substance with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not publicly available in the searched databases, the application of X-ray crystallography would be invaluable. For instance, it could reveal:

The precise geometry around the phosphorus center: Determining whether it adopts a distorted tetrahedral geometry.

The conformation of the ethyl and isopropyl groups: Understanding their spatial orientation relative to the rest of the molecule.

Intermolecular hydrogen bonding: Identifying the presence and nature of hydrogen bonds involving the N-H group and the P=O group, which would significantly influence the crystal packing.

Polymorphism: Investigating whether this compound can exist in different crystalline forms (polymorphs), which could have different physical properties. researchgate.net

In the context of complexes, X-ray crystallography could be used to determine the structure of this compound coordinated to metal ions or other molecules, providing insight into its coordination chemistry.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study chiral molecules—molecules that are non-superimposable on their mirror images. The applicability of these techniques to this compound depends on whether the molecule is chiral.

A molecule is chiral if it lacks an improper axis of rotation (including a plane of symmetry and a center of inversion). This compound possesses a stereogenic center at the phosphorus atom, which is bonded to four different groups: an oxygen atom (of the P=O group), a nitrogen atom (of the isopropylamino group), and two ethoxy groups. However, since the two ethoxy groups are identical, the phosphorus atom itself is not a stereogenic center in the parent molecule.

For chiroptical spectroscopy to be applicable, a chiral derivative of this compound would need to be synthesized. For example, if one of the ethyl groups were replaced with a different alkyl group, the phosphorus atom would become a stereogenic center, and the molecule would exist as a pair of enantiomers.

In such a hypothetical chiral derivative, CD spectroscopy would measure the differential absorption of left and right circularly polarized light as a function of wavelength. This would produce a characteristic CD spectrum with positive and negative peaks that could be used to:

Determine the enantiomeric purity: The magnitude of the CD signal is proportional to the enantiomeric excess.

Assign the absolute configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of a particular enantiomer could be determined.

ORD spectroscopy, which measures the rotation of the plane of polarized light as a function of wavelength, would provide complementary information. While no specific studies on the chiroptical properties of this compound derivatives were found, these techniques remain the gold standard for the stereochemical analysis of chiral organophosphorus compounds.

Theoretical and Computational Chemistry of Diethyl Isopropylamidophosphate

Quantum Chemical Calculations for Electronic Structure and Bonding in Diethyl Isopropylamidophosphate

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. These methods provide insights into the distribution of electrons and the nature of the chemical bonds, which are crucial for predicting molecular properties and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. usfq.edu.ec A DFT study of this compound would involve the calculation of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack.

A hypothetical DFT study could generate data such as the energies of the frontier molecular orbitals and the Mulliken or Natural Bond Orbital (NBO) charges on each atom, providing a quantitative measure of the electron distribution.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-8.5
LUMO1.2
HOMO-LUMO Gap9.7
Note: This data is illustrative and not from actual calculations.

Ab Initio Methods for High-Accuracy Energy and Structure Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for energy and structure predictions. nih.govnih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide benchmark-quality data. nih.gov An ab initio study of this compound would yield a highly accurate optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These computational results can be compared with experimental data if available, or serve as a reliable prediction. High-accuracy energy calculations are also crucial for determining the thermodynamic stability of the molecule.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of the ethyl and isopropyl groups attached to the phosphate (B84403) core suggests that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms and the energy barriers between them.

A potential energy surface (PES) map can be constructed by systematically varying key dihedral angles (e.g., rotations around the P-O, P-N, and C-C bonds) and calculating the corresponding energy at each point. rsc.org This map reveals the low-energy conformers as minima on the surface and the transition states for conformational changes as saddle points. Understanding the conformational landscape is essential as the reactivity and biological activity of a molecule can be highly dependent on its shape. For similar flexible molecules, computational studies have revealed the presence of several low-energy conformers.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Analysis and Reaction Energetics

Table 2: Hypothetical Energetic Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.0
Products-10.0
Note: This data is illustrative and not from actual calculations.

Solvation Effects on Reactivity

Reactions are typically carried out in a solvent, which can have a significant impact on reactivity. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. These calculations can reveal how the solvent stabilizes or destabilizes the reactants, transition state, and products, thereby influencing the reaction rate and mechanism. For instance, polar solvents might preferentially solvate charged intermediates, lowering the activation energy of a reaction. Studies on similar compounds have shown that the solvent can play a crucial role in the thermodynamics and kinetics of reactions.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior of this compound

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By simulating a system containing multiple molecules of this compound, it is possible to gain a detailed understanding of the intermolecular forces that govern its behavior in a condensed phase and its tendency to form aggregates.

MD simulations for systems of organophosphorus compounds are typically based on force fields like GROMOS or OPLS, often in conjunction with various water models (such as SPC, TIP3P, etc.) if studied in an aqueous environment. rsc.org These simulations can reveal the nature and strength of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, between this compound molecules. For instance, the phosphoryl (P=O) group is a strong hydrogen bond acceptor, and this interaction would be a dominant feature in its intermolecular potential.

The aggregation behavior can be characterized by analyzing the trajectories of the molecules from the simulation. Key parameters such as the radial distribution function (RDF) provide a measure of the probability of finding a neighboring molecule at a certain distance from a reference molecule. researchgate.netmdanalysis.org Peaks in the RDF indicate the formation of structured shells of molecules around a central one, a hallmark of aggregation. researchgate.net For example, simulations on n-dodecyl phosphate have successfully described the formation of bilayers and micelles, highlighting the role of hydrogen bonding in stabilizing these aggregates. nih.gov Similarly, MD simulations can predict whether small organic molecules will form colloidal aggregates. nih.gov

To illustrate the type of insights gained from such simulations, the following table presents hypothetical intermolecular interaction energies for a dimer of this compound, based on typical values for organophosphorus compounds calculated using quantum mechanical methods. ucsb.edunih.govrsc.org

Table 1: Representative Intermolecular Interaction Energies for a this compound Dimer (Note: These are illustrative values based on computational studies of similar organophosphorus compounds.)

Interaction TypeEnergy (kcal/mol)
Electrostatic-8.5
van der Waals (Dispersion)-4.2
Hydrogen Bonding (P=O...H-N)-6.8
Total Interaction Energy -19.5

Spectroscopic Property Prediction through Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is a highly effective method for predicting the spectroscopic properties of molecules, including this compound. researchgate.netlibretexts.org These predictions are invaluable for interpreting experimental spectra and for identifying the molecule in various environments.

The vibrational spectrum (Infrared and Raman) of a molecule is determined by the vibrations of its chemical bonds. DFT calculations can accurately predict the frequencies and intensities of these vibrations. By optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions, a full vibrational spectrum can be generated. For organophosphorus compounds, characteristic vibrational frequencies include the P=O stretch, P-O-C stretches, and N-H vibrations.

Numerous studies have demonstrated the power of DFT in predicting the IR spectra of phosphorus-containing molecules. nih.govfrontiersin.org For example, a combined experimental and theoretical study on dimethyl phosphate utilized DFT to rationalize the observed frequency shifts in its asymmetric (PO₂⁻) stretching vibration upon interaction with different ions. acs.org It is standard practice to compare computationally predicted spectra with experimental data to confirm the structure and purity of a synthesized compound. rsc.orgnih.gov

The following table provides a hypothetical, yet representative, set of predicted infrared vibrational frequencies for this compound, based on DFT calculations for analogous organophosphorus molecules like dimethyl phosphite (B83602) and other organophosphates. researchgate.netacs.orgnist.gov

Table 2: Predicted Major Infrared Vibrational Frequencies for this compound (Note: These are illustrative values based on DFT calculations of similar organophosphorus compounds. Experimental values may vary.)

Vibrational ModePredicted Wavenumber (cm⁻¹)Relative Intensity
N-H Stretch3350Medium
C-H Stretch (Aliphatic)2975 - 2850Strong
P=O Stretch1250Very Strong
P-O-C Stretch (Asymmetric)1040Strong
P-N Stretch950Medium
C-N Stretch1100Medium

Applications of Diethyl Isopropylamidophosphate in Advanced Chemical Synthesis and Materials Science Research

Diethyl Isopropylamidophosphate as a Synthetic Reagent in Organic Transformations

Detailed and specific research on the application of this compound as a synthetic reagent in organic transformations is not extensively documented. The reactivity of such a compound can be inferred from the general behavior of amidophosphates, but specific examples utilizing this compound are scarce.

Phosphorylation and Amidophosphorylation Reactions Utilizing this compound

Role in Cross-Coupling Reactions or as a Precursor to Catalytic Species

There is no significant evidence in current scientific literature to suggest that this compound plays a direct role as a reagent in cross-coupling reactions or serves as a common precursor to catalytic species. The ligands and precursors used in palladium-catalyzed cross-coupling reactions, for example, are typically phosphines, N-heterocyclic carbenes, or other specifically designed molecules capable of stabilizing the metal center and facilitating the catalytic cycle. The structure of this compound does not align with typical ligands used for these transformations.

This compound in the Development of Novel Materials

The incorporation of organophosphorus compounds into materials science is a major area of research, particularly for enhancing properties like flame retardancy and durability. However, the specific application of this compound in these areas is not well-documented.

Polymer Additives and Flame Retardants (non-toxicological focus)

Organophosphorus compounds are widely used as flame retardants in polymers. They can function in either the gas phase (inhibiting combustion reactions) or the condensed phase (promoting char formation). For instance, compounds like aluminum (diethyl)polyphosphinate have been studied in polyamide 6, where they contribute to flame inhibition by forming phosphoric acid and promoting a protective char layer. Similarly, diethyl vinyl phosphonate (B1237965) has been copolymerized to render materials more flame retardant. However, research specifically identifying this compound as a polymer additive or flame retardant is not found in the available literature.

Interactive Table: Comparison of Related Organophosphorus Flame Retardants

CompoundPolymer MatrixMode of ActionObserved Effect
Aluminum (diethyl)polyphosphinatePolyamide 6 (PA6)Gas and condensed phaseForms phosphoric char, flame inhibition.
Melamine PolyphosphatePolyamide 6 (PA6)Condensed phaseAccelerates decomposition to form a protective phosphinic char.
Diethyl Ethylphosphonate (DEEP)Polyurethane, Polyester (B1180765) ResinsPlasticizing and flame retardantActs as a high-efficiency plasticizer with flame retardant properties.
Diethyl Vinyl PhosphonateCopolymers (Styrene, Acrylonitrile)Covalently boundIncreases Limiting Oxygen Index, enhancing flame retardancy.

Components in Functional Coatings and Resins

Phosphorus-containing compounds are sometimes integrated into coatings and resins to improve adhesion, corrosion resistance, or fire resistance. For example, Diethyl Ethylphosphonate (DEEP) is noted for its utility in polyurethane foam products, unsaturated polyester resins, and epoxy resins due to its plasticizing and flame-retardant effects. Functional coatings have also been developed by incorporating various additives into a polymer matrix to achieve desired properties. Despite these related applications, there is no specific research demonstrating the use of this compound as a component in functional coatings or resins.

This compound as a Ligand in Coordination Chemistry (non-biological catalysis)

The use of organophosphorus compounds as ligands in coordination chemistry is a cornerstone of catalysis. These ligands coordinate to a metal center and electronically and sterically influence its catalytic activity. Ligands often feature phosphine (B1218219) (P-C) or phosphite (B83602) (P-O) moieties. For example, diethyl (pyridin-4-ylmethyl)phosphate and diethylpyridylphosphine have been synthesized and used to form coordination complexes with metals like copper and cobalt, with applications in areas like luminescent sensors. These ligands utilize nitrogen and phosphorus atoms to chelate the metal ion.

While this compound contains nitrogen and oxygen atoms capable of coordination, there is a lack of published research exploring its use as a ligand in non-biological coordination chemistry or catalysis. Its specific steric and electronic properties as a ligand have not been characterized in the literature.

Exploration of this compound in Agrochemistry (synthetic utility, not biological impact)

The synthetic utility of this compound in agrochemistry has not been extensively documented in dedicated studies. However, by examining the broader class of phosphoramidates, its potential as a precursor or intermediate in the synthesis of agrochemicals can be inferred. mdpi.com Phosphoramidates are a known class of organophosphorus compounds with significant applications in agriculture, primarily as pesticides. mdpi.comnih.gov

The core structure of this compound, featuring a P-N bond, is a key motif in several commercial agrochemicals. mdpi.com For instance, fenamiphos (B133129) and crufomate (B1669637) are phosphoramidates used as nematicides and insecticides, respectively. mdpi.comnih.gov These compounds function by inhibiting acetylcholinesterase, a critical enzyme in the nervous system of insects. nih.govtandfonline.com

The synthesis of such agrochemicals often involves the reaction of a phosphoryl chloride with an appropriate amine. This compound could theoretically be synthesized via a similar route, reacting diethyl phosphoryl chloride with isopropylamine. Conversely, it could serve as a building block itself, where the isopropylamino group or the ethoxy groups could be modified in subsequent synthetic steps to generate more complex pesticidal molecules. The reactivity of the P-N bond allows for a variety of chemical transformations, making it a potentially versatile intermediate. mdpi.com

Table 1: Potential Synthetic Reactions Involving this compound for Agrochemical Synthesis

Reaction TypeReactantsPotential Product Class
TransamidationThis compound, various aminesNovel phosphoramidate (B1195095) pesticides
Ester ExchangeThis compound, various alcoholsMixed phosphoramidate esters with altered solubility and activity
HydrolysisThis compoundIsopropylamidophosphoric acid derivatives

It is important to note that while the synthetic potential exists, the actual use of this compound as a key intermediate in the large-scale production of specific commercial agrochemicals is not well-documented. Further research would be needed to establish its efficiency and viability in comparison to other synthetic routes.

Derivatization and Analogues of Diethyl Isopropylamidophosphate

Synthesis of Structural Analogues with Modified Alkyl and Amido Groups

The synthesis of structural analogues of Diethyl Isopropylamidophosphate is readily achieved by modifying the alcohol and amine precursors used in standard phosphoramidate (B1195095) synthesis protocols. These methods allow for systematic variation of the ester and amido moieties, providing a powerful tool for structure-activity relationship studies.

The ester groups of the phosphoramidate are typically derived from a dialkyl phosphite (B83602) precursor. By substituting diethyl phosphite with other dialkyl phosphites, a variety of analogues with different ester chains can be synthesized. For instance, the reaction of a dialkyl chlorophosphate with an amine is a common method for forming the P-N bond. nih.gov The synthesis starts with the chlorination of a dialkyl H-phosphonate ((RO)₂P(O)H) to produce the corresponding dialkyl chlorophosphate ((RO)₂P(O)Cl). This intermediate is then reacted with the desired amine, in this case, isopropylamine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. nih.gov

This modular approach allows for the straightforward synthesis of analogues such as Dimethyl Isopropylamidophosphate and Dipropyl Isopropylamidophosphate by starting with dimethyl phosphite and dipropyl phosphite, respectively. The general reaction scheme facilitates the creation of a homologous series of compounds, which is invaluable for studying the effects of alkyl chain length on the molecule's physicochemical properties.

Table 1: Dialkyl Isopropylamidophosphate Analogues

Analogue Name R Group Starting Dialkyl Phosphite
Dimethyl Isopropylamidophosphate Methyl (CH₃) Dimethyl Phosphite
This compound Ethyl (C₂H₅) Diethyl Phosphite
Dipropyl Isopropylamidophosphate Propyl (C₃H₇) Dipropyl Phosphite
Diisopropyl Isopropylamidophosphate Isopropyl (C₃H₇) Diisopropyl Phosphite
Dibutyl Isopropylamidophosphate Butyl (C₄H₉) Dibutyl Phosphite

Modification of the N-alkyl group is achieved by selecting a different primary or secondary amine during the synthesis. The reaction of diethyl chlorophosphate with various amines allows for the introduction of a wide range of substituents in place of the isopropyl group. For example, reacting diethyl chlorophosphate with amines such as ethylamine, benzylamine, or tert-butylamine would yield the corresponding N-ethyl, N-benzyl, or N-tert-butyl phosphoramidates. researchgate.net The structure of the amine substituent can significantly influence the steric and electronic properties of the final molecule. researchgate.net

The versatility of this synthetic route enables the exploration of a broad chemical space around the nitrogen atom, which can be critical for modulating biological activity or chemical reactivity.

Table 2: N-Substituted Diethyl Phosphoramidate Analogues

Analogue Name Amine Precursor N-Substituent
Diethyl Methylamidophosphate Methylamine Methyl
Diethyl Ethylamidophosphate Ethylamine Ethyl
Diethyl Benzylamidophosphate Benzylamine Benzyl
Diethyl tert-Butylamidophosphate tert-Butylamine tert-Butyl
Diethyl (2,6-diisopropylphenyl)amidophosphate 2,6-diisopropylaniline 2,6-diisopropylphenyl

Isosteric and Bioisosteric Modifications of the Phosphoramidate Backbone

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aiming to improve a molecule's properties by substituting specific atoms or groups with others that have similar physical or chemical characteristics. wikipedia.orguniroma1.it In the context of this compound, such modifications can be applied to the phosphoramidate backbone to enhance stability, alter reactivity, or improve biological interactions.

The phosphoramidate moiety itself can be considered a bioisostere of a phosphate (B84403) group, but further modifications are possible. rsc.org Key targets for modification include the P-N bond, the phosphoryl oxygen (P=O), and the ester oxygens (P-O-C).

Phosphonates and Phosphinates : The P-N bond can be replaced with a more stable P-C bond to create phosphonate (B1237965) and phosphinate analogues. researchgate.netmdpi.com These compounds are often more resistant to chemical and enzymatic hydrolysis. For example, a phosphonate analogue would replace the -NH-isopropyl group with a -CH₂-isopropyl group. Phosphonates are recognized as effective phosphate mimics. researchgate.net

Thioates : The phosphoryl oxygen can be replaced with a sulfur atom to give a phosphorothioamidate. This modification reduces the polarity of the P=O bond and can increase lipophilicity and resistance to hydrolysis by some enzymes.

Boranephosphonates : Replacing an oxygen atom with a borane (BH₃) group results in a boranephosphonate, which has properties intermediate between P(III) and P(V) compounds and can exhibit different stability profiles. mdpi.com

Non-Phosphorus Bioisosteres : In a more drastic modification, the entire phosphate group can be replaced by non-phosphorus moieties that mimic its tetrahedral geometry and charge distribution. Examples of such bioisosteres for phosphate or amide groups include structures based on sulfonamides or heterocyclic scaffolds like tetrazoles and oxadiazoles. nih.gov

Table 3: Isosteric/Bioisosteric Modifications of the Phosphoramidate Backbone

Modification Type Replaced Group Replacing Group Resulting Analogue Class
Phosphonate -NH- (Amido linkage) -CH₂- (Methylene linkage) Alkylphosphonates
Phosphorothioamidate P=O (Phosphoryl oxygen) P=S (Thiophosphoryl sulfur) Phosphorothioamidates
Boranephosphonate P-O⁻ (Non-bridging oxygen) P-BH₃⁻ (Borane group) Boranephosphonates
Phosphinate -OR (Ester oxygen) -R' (Alkyl/Aryl group) Phosphinates

Comparative Reactivity and Stability Studies of this compound Analogues

The structural modifications detailed above have a profound impact on the reactivity and stability of the resulting analogues. A key chemical property of phosphoramidates is their susceptibility to hydrolysis, which can proceed via cleavage of either the P-N or P-O bonds.

The rate of hydrolysis is highly dependent on the substituents and the pH of the environment. acs.org Generally, the P-N bond in phosphoramidates is more stable to hydrolysis than the P-O bond in phosphate esters under certain conditions, but it can be labile, especially under acidic conditions. vulcanchem.com

Effect of Ester Groups : The length and branching of the alkyl ester chains can influence the rate of hydrolysis through steric and electronic effects. Bulkier alkyl groups may sterically hinder the approach of a nucleophile to the phosphorus center, potentially slowing hydrolysis.

Effect of Amido Groups : The nature of the N-substituent also modulates stability. Electron-withdrawing groups on the nitrogen can make the phosphorus atom more electrophilic and susceptible to nucleophilic attack, while bulky substituents may provide steric protection.

Backbone Modifications : Isosteric modifications generally have the most significant impact on stability.

Phosphoramidate vs. Phosphodiester : Phosphoramidate linkages, such as those found in some oligonucleotide analogues, have been shown to be resistant to cleavage by nucleases that readily hydrolyze natural phosphodiester bonds. doudnalab.org

Phosphonates : The replacement of the P-N bond with a P-C bond in phosphonates results in a linkage that is significantly more resistant to hydrolysis. researchgate.net

Thioates : The substitution of a non-bridging oxygen with sulfur (phosphorothioate) typically increases resistance to enzymatic hydrolysis.

Table 4: Comparative Stability of Phosphoramidate Analogues

Analogue Class Key Structural Feature Relative Hydrolytic Stability Relative Enzymatic Stability
Phosphodiester P-O-C linkage Reference Susceptible
Phosphoramidate P-N bond Generally more stable than P-O under specific conditions Often resistant to nucleases doudnalab.org
Phosphonate P-C bond High High
Phosphorothioate P=S bond Similar to phosphate Generally enhanced
Boranephosphonate P-BH₃ group Stable to mild acid mdpi.com Variable

Advanced Analytical Methodologies for Diethyl Isopropylamidophosphate Detection and Quantification in Research Contexts

Chromatographic Separation Techniques for Purity and Reaction Monitoring

Chromatographic methods are fundamental to the separation and analysis of diethyl isopropylamidophosphate from complex mixtures, ensuring the purity of the compound and enabling the monitoring of reaction kinetics.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate quantification and purity assessment.

Method development in HPLC for this compound involves a systematic optimization of several key parameters. A common approach is Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 column is a frequent choice for the separation of moderately polar compounds. nih.govresearchgate.net The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is meticulously adjusted to achieve optimal separation. nih.govnih.gov For example, a mobile phase of deionized water (pH adjusted to 3 with phosphoric acid) and acetonitrile in a 35:65 (v/v) ratio has been successfully used for similar compounds. nih.gov

The flow rate of the mobile phase is another critical parameter that influences resolution and analysis time. A typical flow rate might be set around 0.7 to 1.0 mL/min. nih.govijpsnonline.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 254 nm. ijpsnonline.com Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and robustness. ijpsnonline.com Linearity is assessed by analyzing a series of standard solutions across a range of concentrations, while accuracy is determined by recovery studies in a representative matrix. nih.govijpsnonline.com

A significant challenge in the HPLC analysis of compounds like this compound, which have low UV absorption and high polarity, is achieving adequate retention and sensitivity. nih.gov Pre-column derivatization can be employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability. nih.gov

Interactive Table: Illustrative HPLC Method Parameters for Organophosphate Analysis

ParameterTypical SettingPurpose
Column C18, 4.6 mm x 150 mm, 5 µmStationary phase for separation based on hydrophobicity. nih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water gradientElutes compounds from the column; gradient allows for separation of components with varying polarities. nih.govnih.gov
Flow Rate 0.5 - 1.5 mL/minControls the speed of the mobile phase and influences analysis time and resolution. nih.govijpsnonline.com
Injection Volume 10 - 20 µLThe amount of sample introduced into the system. ijpsnonline.com
Column Temperature 25 - 40 °CAffects viscosity of the mobile phase and can influence retention times and peak shapes. nih.govijpsnonline.com
Detector UV-Vis or Diode Array Detector (DAD)Measures the absorbance of the eluting compounds for quantification.
Wavelength 205 - 280 nmSpecific wavelength at which the compound of interest absorbs light maximally. nih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be effectively employed through derivatization to create more volatile analogues.

Derivatization is a key step in preparing organophosphorus compounds for GC analysis. A common method involves alkylation, for example, using pentafluorobenzyl bromide (PFBBr) to create derivatives that are more amenable to GC separation and detection. rsc.org This process enhances the volatility and thermal stability of the analytes, allowing them to be vaporized without decomposition in the GC inlet.

The separation in GC is achieved on a capillary column, with the choice of stationary phase being critical for resolving the components of a mixture. researchgate.net A widely used column for the analysis of organophosphate pesticides and their metabolites is a non-polar or mid-polar column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase. lcms.cz The oven temperature program is carefully optimized to ensure efficient separation of the target analytes from other components in the sample.

Detection in GC analysis of this compound derivatives can be accomplished using various detectors. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity for phosphorus-containing compounds. For definitive identification and quantification, a Mass Spectrometer (MS) is the detector of choice. researchgate.netresearchgate.net

Hyphenated Techniques (GC-MS, LC-MS/MS) for Trace Analysis and Structural Confirmation

Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for trace-level analysis and unambiguous structural confirmation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the sensitive and selective detection of MS. researchgate.net In GC-MS analysis, the eluent from the GC column is directly introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS, which generates a characteristic fragmentation pattern for a given compound, often referred to as its "mass spectrum." researchgate.net This fragmentation pattern serves as a fingerprint for the molecule, allowing for its positive identification by comparison to spectral libraries. For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be utilized. rsc.org This technique involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion, which significantly reduces background noise and improves detection limits. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of polar, non-volatile compounds like this compound and its metabolites, as it often does not require derivatization. nih.goveurl-pesticides.eu The effluent from the HPLC column is introduced into an atmospheric pressure ionization (API) source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) or other adducts, with minimal fragmentation. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for LC-MS applications to achieve high selectivity and sensitivity. nih.gov In a typical LC-MS/MS experiment, the first mass spectrometer (Q1) selects the precursor ion of the target analyte. This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3). By monitoring specific precursor-to-product ion transitions, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), exceptional selectivity and low detection limits can be achieved, even in complex sample matrices. lcms.cz This makes LC-MS/MS the gold standard for trace-level quantification of organophosphorus compounds in various research contexts. nih.gov

Electrochemical Methods for Characterization of this compound in Non-Biological Systems

Electrochemical methods offer a complementary approach for the characterization and detection of this compound in non-biological research systems. These techniques are based on the measurement of the electrical response (e.g., current or potential) of an analyte at an electrode surface. While not as commonly employed as chromatographic methods for this specific compound, electrochemical sensors can provide rapid and sensitive detection.

The development of an electrochemical sensor for this compound would likely involve the modification of an electrode surface with a material that selectively interacts with the analyte. This could be an enzyme, an antibody, or a synthetic receptor. The interaction between the analyte and the modified electrode surface would then generate a measurable electrical signal. The magnitude of this signal would be proportional to the concentration of the analyte.

Challenges in the development of electrochemical methods for organophosphorus compounds include potential interference from other electroactive species in the sample matrix and the stability of the modified electrode surface. However, ongoing research in materials science and sensor design continues to address these challenges, paving the way for the development of novel electrochemical sensors for a wide range of analytes.

Development of High-Throughput Screening Methods for this compound and its Reactions

High-Throughput Screening (HTS) methodologies are instrumental in accelerating the pace of research by enabling the rapid evaluation of a large number of reactions or compounds in parallel. sigmaaldrich.com The development of HTS methods for this compound and its reactions can significantly streamline the optimization of synthetic routes and the discovery of new catalysts or reaction conditions.

One powerful HTS approach combines automated liquid handling with rapid analysis by mass spectrometry. nih.gov For instance, reactions can be set up in a microtiter plate format, with each well containing a different set of reactants, catalysts, or solvents. researchgate.net After a specified reaction time, the contents of each well can be rapidly analyzed using techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS). researchgate.netrsc.org DESI-MS allows for the direct analysis of samples from surfaces with minimal sample preparation, making it ideal for HTS applications. rsc.org The mass spectrometer can quickly detect the presence of the desired product and any byproducts, providing a rapid assessment of reaction outcome. researchgate.net This approach can generate vast amounts of data in a short period, which can then be analyzed to identify optimal reaction conditions. rsc.org

Another HTS strategy involves the use of catalyst-coated beads, which can be dispensed robotically into reaction vials. sigmaaldrich.com This allows for the efficient screening of a large library of catalysts for a particular transformation. sigmaaldrich.com After the reaction, the products can be analyzed by GC-MS or LC-MS to determine the yield and selectivity of each catalyst.

Interactive Table: Comparison of High-Throughput Screening Techniques

TechniquePrincipleThroughputKey Advantages
Automated Liquid Handling with MS Detection Robotic preparation of reaction arrays in microtiter plates followed by rapid MS analysis (e.g., DESI-MS). nih.govresearchgate.netUp to 10,000 reactions per hour. rsc.orgExtremely fast, minimal sample preparation, provides structural information. researchgate.netrsc.org
Catalyst-Coated Bead Screening Robotic dispensing of beads coated with different catalysts into reaction vials. sigmaaldrich.comHighEnables rapid screening of large catalyst libraries, suitable for automation. sigmaaldrich.com
Microdroplet Reactions with MS Reactions occur in microdroplets generated by electrospray, with online MS detection. nih.govVery HighExtremely short reaction times (milliseconds), high reaction efficiency, suitable for small-scale synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for diethyl isopropylamidophosphate, and how can their efficiency be validated experimentally?

  • Methodological Answer : Begin by reviewing synthetic protocols from peer-reviewed journals and databases like the NIST Chemistry WebBook . Validate reaction efficiency using metrics such as yield, purity (HPLC or GC-MS), and reproducibility. Cross-check spectroscopic data (e.g., 31^{31}P NMR, IR) with reference standards to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : Use a combination of 1^{1}H/13^{13}C NMR for backbone analysis, 31^{31}P NMR for phosphorus environment characterization, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Compare results with computational predictions (e.g., DFT) or NIST reference data to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines and Safety Data Sheets (SDS) for PPE (gloves, lab coat, goggles) and ventilation (fume hoods). Monitor acute exposure risks (e.g., skin/eye irritation) and establish emergency procedures (e.g., spill containment, first-aid protocols) as outlined in SDS documents .

Q. How can researchers conduct a systematic literature review on this compound’s physicochemical properties?

  • Methodological Answer : Utilize databases like the EPA Chemical Dashboard, PubMed, and Reaxys. Filter studies by relevance (e.g., solvent systems, temperature ranges) and prioritize peer-reviewed sources. Use CAS Registry Numbers to avoid misidentification .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicological data for this compound?

  • Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., identical cell lines, exposure durations). Analyze variables such as purity (>95% vs. technical grade), solvent selection, and assay sensitivity (e.g., fluorometric vs. colorimetric kits). Validate findings using orthogonal methods (e.g., in vitro vs. in silico models) .

Q. What computational approaches are recommended to predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways and transition states. Validate predictions with kinetic studies (e.g., Arrhenius plots) and spectroscopic monitoring (e.g., in situ IR). Compare results with analogous organophosphates to identify reactivity trends .

Q. How can researchers design experiments to investigate the degradation pathways of this compound under environmental conditions?

  • Methodological Answer : Simulate environmental factors (pH, UV light, microbial activity) in controlled reactors. Use LC-MS/MS to track degradation products and isotopic labeling (18^{18}O, 2^{2}H) to elucidate mechanisms. Cross-reference findings with EPA databases on organophosphate degradation .

Q. What are best practices for managing and sharing digital research data in studies involving this compound?

  • Methodological Answer : Develop a Data Management Plan (DMP) outlining file formats (e.g., .cif for crystallography), metadata standards, and repositories (e.g., Zenodo, institutional databases). Include raw spectra, assay protocols, and statistical scripts to ensure reproducibility .

Methodological Notes

  • Data Validation : Always cross-check experimental results with authoritative databases (e.g., NIST , EPA ).
  • Ethical Compliance : For studies involving biological systems, adhere to institutional review board (IRB) protocols and document informed consent processes .
  • Collaboration : Engage in interdisciplinary peer discussions to address technical bottlenecks (e.g., forums, conferences) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIETHYL ISOPROPYLAMIDOPHOSPHATE
Reactant of Route 2
Reactant of Route 2
DIETHYL ISOPROPYLAMIDOPHOSPHATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.